3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene
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Overview
Description
3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-(benzyloxy)-2,4-difluorotoluene, followed by purification processes to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and organic solvents such as dichloromethane for extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of functionalized benzene derivatives.
Scientific Research Applications
3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but has a pyridine ring instead of a benzene ring.
3-Benzyloxybenzaldehyde: Contains a benzyloxy group and an aldehyde group on a benzene ring.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: A pyrazole derivative with a benzyloxy group.
Uniqueness
3-(Benzyloxy)-2,4-difluoro-1-methyl-5-nitrobenzene is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring, which imparts distinct chemical properties such as increased reactivity and potential for forming diverse derivatives. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-difluoro-1-methyl-5-nitro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-9-7-11(17(18)19)13(16)14(12(9)15)20-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEACBQYMIBSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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